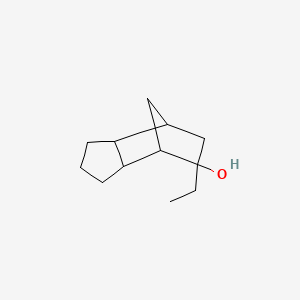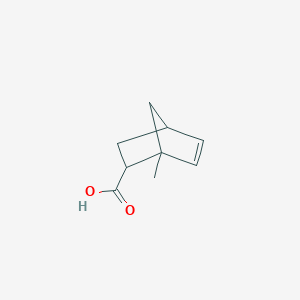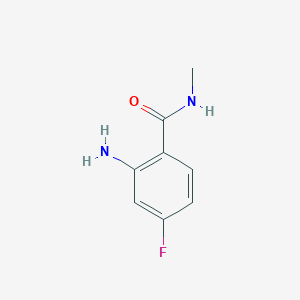![molecular formula C13H10N2 B8666077 3-amino-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8666077.png)
3-amino-[1,1'-biphenyl]-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-amino-[1,1'-biphenyl]-4-carbonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of benzonitrile, characterized by the presence of an amino group and a phenyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-[1,1'-biphenyl]-4-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-phenylbenzonitrile with ammonia in the presence of a catalyst. Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by a dehydration step to form the nitrile group .
Industrial Production Methods: Industrial production of this compound typically involves the ammoxidation of toluene derivatives. This process requires high temperatures (400-450°C) and the presence of ammonia and oxygen . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-amino-[1,1'-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Nitro-4-phenylbenzonitrile.
Reduction: 2-Amino-4-phenylbenzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-amino-[1,1'-biphenyl]-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-amino-[1,1'-biphenyl]-4-carbonitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The amino group allows it to form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions .
類似化合物との比較
4-Aminobenzonitrile: Similar structure but lacks the phenyl group.
2-Aminobenzonitrile: Lacks the phenyl group and has different reactivity.
4-Phenylbenzonitrile: Lacks the amino group and has different chemical properties.
Uniqueness: 3-amino-[1,1'-biphenyl]-4-carbonitrile is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical reactivity and potential applications. Its dual functional groups make it a versatile compound in synthetic chemistry and biological research.
特性
分子式 |
C13H10N2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-amino-4-phenylbenzonitrile |
InChI |
InChI=1S/C13H10N2/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8H,15H2 |
InChIキー |
GJYGLOUBZCWQSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-[(methanesulfonyl)oxy]-4-nitrobenzoate](/img/structure/B8665999.png)





![2-[2-(4-Methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B8666050.png)
![2,4-dimethyl-4-nitro-decahydro-pyrido[1,2-a][1,4]diazepine](/img/structure/B8666055.png)


![2-[Dodecanoyl-[2-(furan-2-carbonyloxy)ethyl]amino]ethyl furan-2-carboxylate](/img/structure/B8666078.png)
![6-amino-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8666083.png)
![6,7,8,9-Tetrahydro-5H-6,9-methanocyclohepta[b]pyridine-7,8-diol](/img/structure/B8666089.png)

